molecular formula C16H17N5O3 B5872650 N-(3-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(3-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B5872650
M. Wt: 327.34 g/mol
InChI Key: UJPYIEHELIFEGT-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves the reaction of 3-nitroaniline with 2-chloropyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine and a suitable carboxylating agent to yield the final compound. The reaction conditions may include solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 3-aminophenyl derivative.

    Substitution: Alkylated or acylated piperazine derivatives.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrophenyl)piperazine-1-carboxamide
  • 4-(pyridin-2-yl)piperazine-1-carboxamide
  • N-(4-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Uniqueness

N-(3-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to the presence of both the nitrophenyl and pyridinyl groups, which may confer distinct chemical and biological properties. The combination of these functional groups can lead to unique interactions with molecular targets and potentially novel biological activities.

Properties

IUPAC Name

N-(3-nitrophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-16(18-13-4-3-5-14(12-13)21(23)24)20-10-8-19(9-11-20)15-6-1-2-7-17-15/h1-7,12H,8-11H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPYIEHELIFEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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